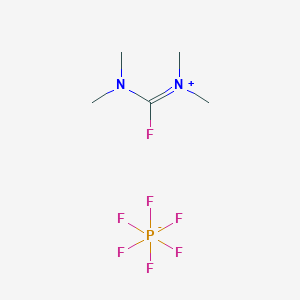

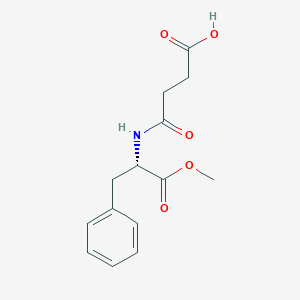

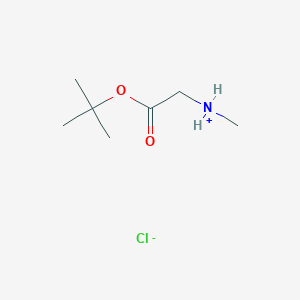

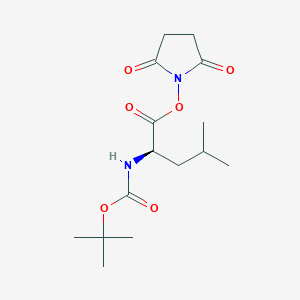

![molecular formula C54H103NO7S B554721 Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine CAS No. 87420-41-5](/img/structure/B554721.png)

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine

Overview

Description

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is a synthetic lipid molecule It is characterized by its complex structure, which includes multiple palmitoyl groups attached to a cysteine backbone

Mechanism of Action

Target of Action

Pam3-Cys-OH, also known as N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, R3PDV16IN3, Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, or Pam3Cys-OH, is a synthetic bacterial lipoprotein The primary targets of this compound are not explicitly mentioned in the search results

Mode of Action

As a synthetic bacterial lipoprotein, it is likely to interact with its targets to induce certain biological responses .

Pharmacokinetics

One study mentioned the use of pam3-cys-oh in lipid nanoparticles for mrna-mediated cancer immunotherapy , suggesting that it may have certain bioavailability when used in this context.

Result of Action

It has been used in the context of mrna-mediated cancer immunotherapy , suggesting that it may have a role in enhancing immune stimulation.

Action Environment

Its use in lipid nanoparticles for mrna-mediated cancer immunotherapy suggests that its action and efficacy may be influenced by the formulation and delivery method used.

Biochemical Analysis

Biochemical Properties

Pam3-Cys-OH plays a crucial role in biochemical reactions, particularly in the activation of the immune system. It interacts with Toll-like receptor 2 (TLR2) on the surface of immune cells, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines such as TNF, IL-12, and IL-10 . This interaction is essential for the compound’s ability to modulate immune responses and enhance the immunogenicity of vaccines . Additionally, Pam3-Cys-OH is often used in solid-phase peptide synthesis due to its lipopeptide structure containing a cysteine residue at the C-terminus .

Cellular Effects

Pam3-Cys-OH has significant effects on various types of cells and cellular processes. It influences cell function by activating immune cells, such as macrophages, leading to the release of cytokines that promote inflammation and immune responses . This compound also affects cell signaling pathways, particularly those involving TLR2, which plays a critical role in recognizing bacterial components and initiating immune responses . Furthermore, Pam3-Cys-OH can modulate gene expression by inducing the production of cytokines and other immune-related genes .

Molecular Mechanism

The molecular mechanism of Pam3-Cys-OH involves its interaction with Toll-like receptor 2 (TLR2) on the surface of immune cells. This interaction triggers the activation of downstream signaling pathways, including the NF-κB pathway, which leads to the production of pro-inflammatory cytokines . Pam3-Cys-OH binds to TLR2 in conjunction with TLR1, forming a heterodimer that initiates the signaling cascade . This binding interaction is crucial for the compound’s ability to modulate immune responses and enhance the efficacy of vaccines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pam3-Cys-OH can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Pam3-Cys-OH can induce sustained immune responses over time, with macrophages continuing to release cytokines such as TNF, IL-12, and IL-10 . The stability of the compound in different experimental conditions can affect its efficacy and the duration of its effects.

Dosage Effects in Animal Models

The effects of Pam3-Cys-OH vary with different dosages in animal models. At lower doses, the compound can effectively activate immune responses without causing significant toxicity . At higher doses, Pam3-Cys-OH may induce adverse effects, including excessive inflammation and potential toxicity . It is important to determine the optimal dosage that balances efficacy and safety in animal studies to ensure the desired immune modulation without harmful side effects.

Metabolic Pathways

Pam3-Cys-OH is involved in metabolic pathways related to immune activation. It interacts with enzymes and cofactors that are part of the TLR2 signaling pathway, leading to the production of pro-inflammatory cytokines . The compound’s lipopeptide structure allows it to be recognized by TLR2, which is essential for its role in modulating immune responses . Additionally, Pam3-Cys-OH can affect metabolic flux and metabolite levels by influencing the production of cytokines and other immune-related molecules .

Transport and Distribution

Pam3-Cys-OH is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound is efficiently taken up by macrophages, where it localizes to intracellular compartments such as endosomes and lysosomes . This intracellular localization is important for its ability to activate TLR2 and induce immune responses . The distribution of Pam3-Cys-OH within cells and tissues can affect its efficacy and the extent of its immune-modulatory effects.

Subcellular Localization

The subcellular localization of Pam3-Cys-OH is critical for its activity and function. The compound is primarily localized to endosomes and lysosomes within immune cells, where it interacts with TLR2 to initiate signaling pathways . This localization is facilitated by targeting signals and post-translational modifications that direct Pam3-Cys-OH to specific compartments within the cell . The subcellular distribution of Pam3-Cys-OH is essential for its ability to modulate immune responses and enhance the efficacy of vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine typically involves the esterification of cysteine with palmitic acid. The reaction conditions often require the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine can undergo various chemical reactions, including:

Oxidation: The palmitoyl groups can be oxidized to form carboxylic acids.

Reduction: The ester bonds can be reduced to form alcohols.

Substitution: The palmitoyl groups can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.

Major Products

Oxidation: Formation of palmitic acid and other carboxylic acids.

Reduction: Formation of alcohols and other reduced products.

Substitution: Formation of new acylated derivatives.

Scientific Research Applications

Chemistry: Used as a model compound for studying esterification and acylation reactions.

Biology: Investigated for its role in lipid metabolism and membrane structure.

Industry: Used in the production of specialized materials, such as surfactants and emulsifiers.

Comparison with Similar Compounds

Similar Compounds

- N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylserine

- N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylthreonine

Uniqueness

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is unique due to its specific structure, which includes multiple palmitoyl groups attached to a cysteine backbone. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name |

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFZLRNAOHUQPH-GOOVXGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H103NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007550 | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87420-41-5 | |

| Record name | Tripalmitoyl-S-glycerylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87420-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Pam3Cys-OH interact with its target to exert its biological effects?

A1: While the provided research papers don't delve into the specific binding mechanism of Pam3Cys-OH, they highlight its inability to activate neutrophils to the same extent as its derivative, Pam3Cys-Ser-(Lys)4. [] This suggests that the peptide portion of Pam3Cys-Ser-(Lys)4 plays a crucial role in target interaction and subsequent downstream signaling. Further research is needed to fully elucidate the specific molecular targets and signaling pathways of Pam3Cys-OH.

Q2: What is the immunological activity of Pam3Cys-OH compared to its derivative Pam3Cys-Ser-(Lys)4?

A2: Research indicates that while Pam3Cys-Ser-(Lys)4 effectively activates macrophages and B cells and exhibits potent adjuvant properties, Pam3Cys-OH does not lead to an increased production of specific antibodies. [, ] This difference underscores the importance of the peptide component in determining the immunological activity of these lipopeptides.

Q3: What are the potential applications of Pam3Cys-containing compounds beyond vaccine adjuvants?

A4: Research shows that pretreatment with a different Pam3Cys-derivative, macrophage-activating lipopeptide-2 (MALP-2), improves survival and bacterial clearance in a model of polymicrobial septic peritonitis. [] This protective effect is linked to enhanced neutrophil activity and potentially involves the upregulation of ST2, a negative regulator of TLR signaling. [] These findings suggest that Pam3Cys-derivatives could hold promise as potential therapeutic agents for sepsis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.